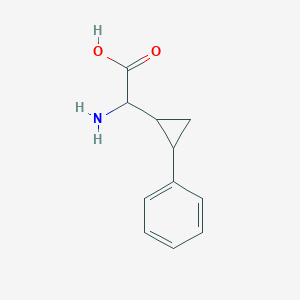
2-Amino-2-(2-phenylcyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(2-phenylcyclopropyl)acetic acid” is a chemical compound with the CAS Number 1822572-96-2 . It has a molecular weight of 291.35 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid . The InChI code is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 291.35 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Aplicaciones Científicas De Investigación
Synthesis, Characterization, and Applications:
- The Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, when reacted with metal ions, produces compounds with significant antioxidant properties and selective inhibitory activities against xanthine oxidase. This has implications for therapeutic applications where xanthine oxidase is a target, such as in the treatment of gout or certain types of cancer (Ikram et al., 2015).
Chirality and Crystal Structures
2. Amino acids like L-alanine and (S)-2-amino-2-phenylacetic acid, when reacted with the dimeric complex acetato(η4-cycloocta-1,5-diene)rhodium(I), produce chiral aminocarboxylato(η4-cycloocta-1,5-diene)rhodium(I) complexes. The spontaneous resolution of racemic mixtures into homochiral helix-enantiomers in certain cases, such as the achiral N-phenylglycine ligand forming a chiral N-phenylglycinato complex, reveals the potential for creating chiral catalysts or conducting enantioselective synthesis (Enamullah et al., 2006).
Peptidomimetic Scaffolds and Heterocycles
3. The bicyclization of peptide acetals from phenylalanine derivatives offers a route to novel amino acid-derived heterocycles and peptidomimetic scaffolds. This approach has relevance for drug design, particularly for creating molecules that mimic the structure and function of biologically active peptides (Todd et al., 2002).
Catalysis and Ring Systems
4. Carboxylic acid additives, especially pivalic and phenylacetic acid, have been shown to significantly improve the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This finding is vital for synthesizing novel tricyclic ring systems, which could have applications in pharmaceutical synthesis or material science (Moon & Stephens, 2013).
Electrochemical Applications
5. Derivatives of phenylglycine have been utilized to improve the electrochemical properties of poly orthoaminophenol films, suggesting potential applications in energy storage devices such as supercapacitors. The specific capacitance of these modified films can be significantly higher than that of unmodified films, demonstrating their utility in enhancing the performance of energy storage materials (Kowsari et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-2-(2-phenylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLYKPJPQKBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-phenylcyclopropyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)

![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)